molecular formula C14H20N2O2 B13063352 benzyl N-[(3-ethylazetidin-3-yl)methyl]carbamate

benzyl N-[(3-ethylazetidin-3-yl)methyl]carbamate

Cat. No.: B13063352
M. Wt: 248.32 g/mol
InChI Key: VHYGEURWQGDATA-UHFFFAOYSA-N
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Description

Benzyl N-[(3-ethylazetidin-3-yl)methyl]carbamate is a chemical compound with the molecular formula C12H16N2O2. It belongs to the class of carbamates, which are esters of carbamic acid. This compound is characterized by the presence of a benzyl group, an azetidine ring, and a carbamate functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(3-ethylazetidin-3-yl)methyl]carbamate typically involves the reaction of benzyl chloroformate with 3-ethylazetidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically purified using industrial-scale chromatography or distillation methods .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(3-ethylazetidin-3-yl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the azetidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Scientific Research Applications

Benzyl N-[(3-ethylazetidin-3-yl)methyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-[(3-ethylazetidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-(azetidin-3-yl)-N-methylcarbamate
  • Benzyl N-(azetidin-3-yl)carbamate
  • Benzyl N-(3-methylazetidin-3-yl)methylcarbamate

Uniqueness

Benzyl N-[(3-ethylazetidin-3-yl)methyl]carbamate is unique due to the presence of the ethyl group on the azetidine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interactions with molecular targets compared to similar compounds .

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

benzyl N-[(3-ethylazetidin-3-yl)methyl]carbamate

InChI

InChI=1S/C14H20N2O2/c1-2-14(9-15-10-14)11-16-13(17)18-8-12-6-4-3-5-7-12/h3-7,15H,2,8-11H2,1H3,(H,16,17)

InChI Key

VHYGEURWQGDATA-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNC1)CNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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